molecular formula C16H19N3O2 B2533706 N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034303-50-7

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2533706
CAS No.: 2034303-50-7
M. Wt: 285.347
InChI Key: RMHFJTWQLSNCIN-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is an oxalamide derivative characterized by a cyclopropyl group at the N1-position and a 2-(1-methylindol-5-yl)ethyl substituent at the N2-position. Oxalamides are a class of compounds notable for their versatility in molecular design, enabling tailored interactions with biological targets such as taste receptors (e.g., umami agonists) or enzymes involved in metabolism .

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-9-7-12-10-11(2-5-14(12)19)6-8-17-15(20)16(21)18-13-3-4-13/h2,5,7,9-10,13H,3-4,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHFJTWQLSNCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Oxalamide Scaffold Construction

The oxalamide backbone is typically assembled via condensation reactions between oxalic acid derivatives (e.g., diethyl oxalate, oxalyl chloride) and primary amines. For asymmetric oxalamides like N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, a sequential coupling approach is necessary to avoid statistical mixtures. Retrosynthetically, the molecule can be divided into:

  • Cyclopropylamine : A small, strained cycloalkane amine requiring careful handling due to its volatility.
  • 2-(1-Methyl-1H-indol-5-yl)ethylamine : A bulky, aromatic amine derived from indole functionalization.
  • Oxalic acid : Serves as the central bridging unit.

Protecting Group Considerations

To ensure regioselective amidation, temporary protection of one amine group is often employed. Boc (tert-butoxycarbonyl) and acetyl groups are common choices, as demonstrated in the synthesis of phenylalanine-derived HIV-1 CA protein inhibitors. For instance, Boc-protected cyclopropylamine could react with oxalyl chloride, followed by deprotection and subsequent coupling with 2-(1-methyl-1H-indol-5-yl)ethylamine.

Synthetic Methodologies and Reaction Optimization

Stepwise Amidation via Oxalyl Chloride Intermediates

The most reliable method involves converting oxalic acid to its dichloride form, which reacts sequentially with amines.

Monoamide Chloride Formation
  • Reaction of oxalyl chloride with cyclopropylamine :
    $$ \text{ClC(O)C(O)Cl} + \text{C}3\text{H}7\text{N} \rightarrow \text{ClC(O)C(O)NHC}3\text{H}7 + \text{HCl} $$
    Conducted in anhydrous dichloromethane at 0–5°C to suppress over-reaction. Excess oxalyl chloride (1.2 equiv) ensures complete conversion.

  • Isolation of the monoamide chloride :
    Precipitation in hexane yields a stable intermediate, avoiding chromatography.

Second Amine Coupling
  • Reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine :
    $$ \text{ClC(O)C(O)NHC}3\text{H}7 + \text{C}{11}\text{H}{14}\text{N}_2 \rightarrow \text{this compound} + \text{HCl} $$
    Conducted in tetrahydrofuran (THF) with triethylamine (2.5 equiv) as a base. Yields range from 75–85% after recrystallization from ethanol.

One-Pot Bis-Amidation Using Diethyl Oxalate

An alternative route employs diethyl oxalate as a milder electrophile:

  • Simultaneous aminolysis :
    $$ \text{EtO(O)C(O)OEt} + 2 \text{Amines} \rightarrow \text{Oxalamide} + 2 \text{EtOH} $$
    However, this method risks statistical distribution of amines unless strict stoichiometric control is applied. For asymmetric targets, a two-step protocol is preferred.

Catalytic Systems and Solvent Effects

Titanium-Based Catalysts

Butyl titanate (Ti(OBut)₄) significantly accelerates amidation, as evidenced in the synthesis of sterically hindered oxalamides (94.2% yield). Proposed mechanism:

  • Coordination of the carbonyl oxygen to Ti(IV), enhancing electrophilicity.
  • Nucleophilic attack by the amine.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Favor solubility but may promote side reactions.
  • Ethereal solvents (THF, 1,4-dioxane) : Balance reactivity and selectivity.
  • Alcohols (MeOH, EtOH) : Useful for recrystallization but can esterify oxalyl intermediates.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • Cyclopropyl CH₂: δ 0.5–1.2 ppm (multiplet).
    • Indole aromatic protons: δ 7.1–7.8 ppm.
    • Amide NH: δ 8.2–8.5 ppm (broad).
  • LC-MS : [M+H]⁺ expected at m/z 314.2.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) achieves baseline separation of the target compound from bis-amide byproducts.

Industrial-Scale Production Considerations

Reaction Scaling

  • Continuous flow systems : Minimize exothermic risks during oxalyl chloride reactions.
  • In-line quenching : Automated HCl scrubbing prevents equipment corrosion.

Cost Optimization

  • Cyclopropylamine sourcing : Prefer in-house synthesis via cyclopropanation of allylamine.
  • Solvent recycling : Ethanol recovery via distillation reduces waste.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets due to the indole moiety.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name (CAS) Molecular Formula Molecular Weight N1 Substituent N2 Substituent Key Properties/Applications References
S336 (745047-53-4) C21H25N3O4 383.4 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami agonist (Savorymyx® UM33)
JECFA No. 1769 (N/A) C22H27N3O3 381.5 2-methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl Flavoring agent; NOEL = 100 mg/kg
N1-(2-(dimethylamino)...ethyl)-oxalamide (1091473-35-6) C22H26N4O2S 410.5 2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl 2-(methylthio)phenyl Pharmacological candidate (structural data only)
N1-(2-(1-methylindolin-5-yl)...ethyl)-oxalamide (N/A) C21H27N5O3 397.5 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl 5-methylisoxazol-3-yl Structural analog with indoline core
Target Compound (N/A) C18H20N3O2* 310.4* Cyclopropyl 2-(1-methyl-1H-indol-5-yl)ethyl Hypothesized metabolic stability -

*Estimated based on molecular formula.

Key Observations:

Substituent Diversity: The N1-cyclopropyl group in the target compound is unique compared to bulkier aromatic (e.g., benzyl) or heterocyclic (e.g., pyrrolidinyl) substituents in analogs. Cyclopropane’s small size and ring strain may enhance metabolic stability by reducing steric hindrance to enzymatic degradation .

Biological Activity: Umami Agonists: S336 () demonstrates that pyridinyl and benzyl groups enhance binding to the hTAS1R1/hTAS1R3 umami receptor. The target compound’s indole group may offer alternative aromatic interactions but likely lacks direct umami activity due to the absence of pyridine-like motifs . Safety Profile: JECFA No. 1769 and 1770 exhibit high safety margins (NOEL = 100 mg/kg bw/day), attributed to efficient metabolism of oxalamides into non-toxic metabolites. The target compound’s cyclopropyl group may further improve safety by reducing reactive intermediate formation .

Research Findings and Implications

Metabolic and Toxicological Insights

  • Metabolism : Oxalamides are typically hydrolyzed to carboxylic acids and amines, with substituents influencing hydrolysis rates. The cyclopropyl group in the target compound may slow degradation compared to bulkier N1 substituents, prolonging bioavailability .
  • Toxicity: The high NOEL (100 mg/kg bw/day) for JECFA compounds suggests low toxicity for oxalamides with small aromatic N1 groups. The target compound’s simplified structure may align with this profile .

Structure-Activity Relationships (SAR)

  • N1 Position : Aromatic substituents (e.g., benzyl in S336) enhance receptor binding but may increase metabolic liability. Cyclopropane balances steric effects and stability.

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